![molecular formula C8H15NO B14038577 (S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B14038577.png)
(S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL is a complex organic compound with a unique spirocyclic structure. This compound is characterized by a spiro junction where a nitrogen atom is part of the ring system, making it an interesting subject for various chemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic ring system followed by the introduction of the hydroxyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous monitoring of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to various biological effects. For instance, it has been shown to interact with opioid receptors, contributing to its analgesic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,6S)-6-ETHYL-TETRAHYDRO-2H-PYRAN-2-YL METHANOL: Another spirocyclic compound with similar structural features.
Fomepizole: A compound with a similar functional group but different pharmacological properties.
Uniqueness
(6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL is unique due to its specific spirocyclic structure and the presence of a nitrogen atom in the ring system. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
[(6S)-5-methyl-5-azaspiro[2.4]heptan-6-yl]methanol |
InChI |
InChI=1S/C8H15NO/c1-9-6-8(2-3-8)4-7(9)5-10/h7,10H,2-6H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
AEFGSFLYIOWDSY-ZETCQYMHSA-N |
Isomerische SMILES |
CN1CC2(CC2)C[C@H]1CO |
Kanonische SMILES |
CN1CC2(CC2)CC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


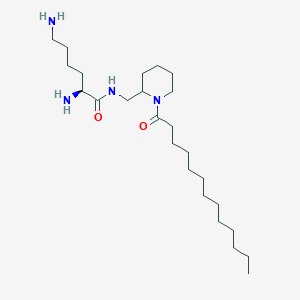
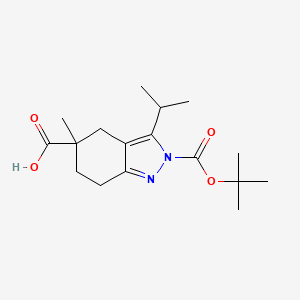

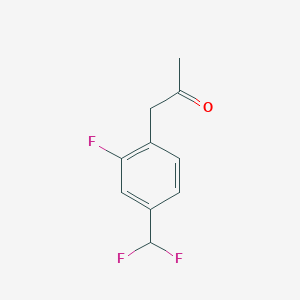
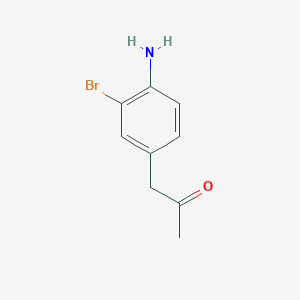


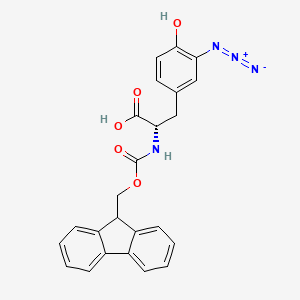
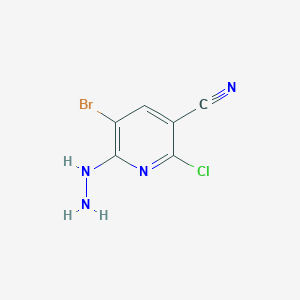
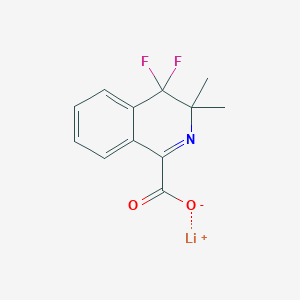
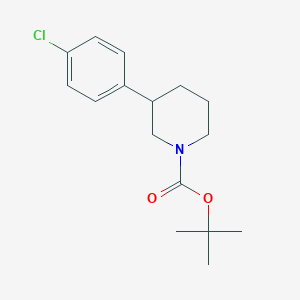

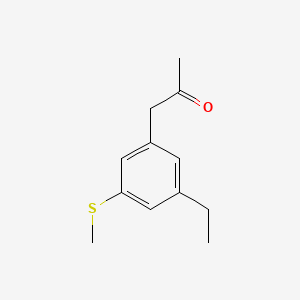
![5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B14038569.png)
